molecular formula C15H22BNO6 B13928667 Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate

Cat. No.: B13928667
M. Wt: 323.15 g/mol
InChI Key: DZMMNVHOAPRABF-UHFFFAOYSA-N
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Description

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate is a complex organic compound that features a boron atom within a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3-hydroxypropionate

Uniqueness

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate is unique due to the presence of the boron atom within its structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where boron chemistry is advantageous .

Properties

Molecular Formula

C15H22BNO6

Molecular Weight

323.15 g/mol

IUPAC Name

tert-butyl N-[[1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate

InChI

InChI=1S/C15H22BNO6/c1-15(2,3)22-14(19)17-9-12-10-5-4-6-11(21-8-7-18)13(10)16(20)23-12/h4-6,12,18,20H,7-9H2,1-3H3,(H,17,19)

InChI Key

DZMMNVHOAPRABF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCO)C(O1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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